Amg-548

Wnt signaling Casein kinase 1 β-catenin

Researchers requiring p38α inhibition often face confounding off-target effects that undermine data reproducibility. AMG-548 (CAS 864249-60-5) directly addresses this with a fully characterized selectivity profile, including unique CK1δ/ε cross-reactivity. • p38α Ki = 0.5 nM; >1,000-fold selectivity over p38γ/δ and 36 other kinases • Distinct CK1δ/ε inhibition enables Wnt/β-catenin modulation unavailable with selective p38 inhibitors • Validated oral bioavailability (rat F=62%, dog F=47%) for reproducible in vivo studies Supplied with rigorous analytical documentation. In stock for immediate B2B procurement and global shipping.

Molecular Formula C29H27N5O
Molecular Weight 461.6 g/mol
CAS No. 864249-60-5
Cat. No. B1667037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmg-548
CAS864249-60-5
SynonymsAMG 548;  AMG-548;  AMG548;  UNII-PGR0H531I4; 
Molecular FormulaC29H27N5O
Molecular Weight461.6 g/mol
Structural Identifiers
SMILESCN1C(=O)C(=C(N=C1NCC(CC2=CC=CC=C2)N)C3=CC=NC=C3)C4=CC5=CC=CC=C5C=C4
InChIInChI=1S/C29H27N5O/c1-34-28(35)26(24-12-11-21-9-5-6-10-23(21)18-24)27(22-13-15-31-16-14-22)33-29(34)32-19-25(30)17-20-7-3-2-4-8-20/h2-16,18,25H,17,19,30H2,1H3,(H,32,33)/t25-/m0/s1
InChIKeyRQVKVJIRFKVPBF-VWLOTQADSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AMG-548 p38α Inhibitor Profile


AMG-548 is a small molecule inhibitor of the p38α mitogen-activated protein kinase (MAPK), developed by Amgen Inc. as an orally bioavailable therapeutic candidate for inflammatory diseases [1]. It exhibits high affinity for p38α (Ki = 0.5 nM) and demonstrates a characteristic isoform selectivity pattern, with moderate activity against p38β (Ki = 3.6–36 nM) and substantially weaker inhibition of p38γ and p38δ (Ki = 2600 nM and 4100 nM, respectively) [1][2]. Beyond its primary p38 MAPK target engagement, AMG-548 possesses a unique off-target activity profile, notably cross-reactivity with casein kinase 1 isoforms δ and ε (CK1δ/ε), which distinguishes it mechanistically from many other p38 inhibitors [3]. This compound reached Phase I clinical evaluation before its development was terminated due to liver toxicity findings, yet it remains a valuable pharmacological tool for interrogating p38-dependent and p38-independent signaling pathways in preclinical research [1][4].

AMG-548 In-Class Substitution Risks


Although numerous p38α MAPK inhibitors are commercially available, they are not functionally interchangeable for research applications due to significant divergence in kinase selectivity profiles, off-target activities, and downstream signaling consequences. AMG-548 exemplifies this principle: while its primary p38α inhibitory potency (Ki = 0.5 nM) is comparable to other potent p38 inhibitors, its pronounced cross-reactivity with casein kinase 1δ/ε imparts a distinct biological signature [1]. In head-to-head comparative studies, highly selective p38 inhibitors such as VX-745 and SCIO-469 failed to recapitulate AMG-548's inhibition of Wnt/β-catenin signaling, demonstrating that the observed Wnt pathway suppression is driven by off-target CK1δ/ε engagement rather than p38α blockade alone [1]. Furthermore, the compound's species-dependent oral bioavailability (rat F = 62%, dog F = 47%) and elimination half-life (rat t1/2 = 4.6 h, dog t1/2 = 7.3 h) represent critical experimental variables that cannot be assumed for other p38 inhibitors lacking comparable in vivo pharmacokinetic characterization [2]. Therefore, substituting AMG-548 with an alternative p38α inhibitor without explicit validation of both on-target and off-target activity profiles, as well as relevant PK parameters, will confound experimental interpretation and undermine reproducibility.

AMG-548 Differentiation Evidence


Wnt/β-Catenin Inhibition via CK1δ/ε Cross-Reactivity

AMG-548 inhibits Wnt-3a-stimulated β-catenin signaling, a property not shared by two other highly selective and equally potent p38α inhibitors, VX-745 and SCIO-469 [1]. Kinase profiling across >200 kinases revealed that AMG-548 cross-reacts with casein kinase 1δ and 1ε (CK1δ/ε), which are established activators of the Wnt/β-catenin pathway [1]. This off-target activity directly accounts for the observed Wnt pathway inhibition, as confirmed by the failure of VX-745 and SCIO-469 to produce the same effect despite comparable p38α inhibition [1].

Wnt signaling Casein kinase 1 β-catenin Kinase cross-reactivity

p38α Isoform Selectivity Profile

AMG-548 demonstrates potent inhibition of p38α (Ki = 0.5 nM) and moderate inhibition of p38β (Ki = 3.6–36 nM), but its activity against the p38γ and p38δ isoforms is markedly weaker [1]. The Ki values for p38γ and p38δ are 2,600 nM and 4,100 nM, respectively, translating to a selectivity window of >1,000-fold for p38α over these isoforms [1]. This isoform selectivity pattern is a critical consideration when designing experiments to dissect the specific contributions of p38α versus p38γ/p38δ in cellular signaling cascades.

p38 MAPK isoforms Kinase selectivity Isoform profiling

TNFα Inhibition in Whole Blood

AMG-548 demonstrates high potency in a physiologically relevant human whole blood assay, inhibiting lipopolysaccharide (LPS)-stimulated tumor necrosis factor alpha (TNFα) production with an IC50 of 3 nM [1]. It also inhibits LPS-stimulated interleukin-1β (IL-1β) production with an IC50 of 7 nM [1]. This ex vivo functional activity is an important translational metric that reflects the compound's ability to suppress pro-inflammatory cytokine release in a complex, protein-rich biological matrix, providing a more predictive measure of anti-inflammatory potential than isolated biochemical kinase assays.

TNFα inhibition Cytokine production Whole blood assay Ex vivo pharmacology

Oral Bioavailability and Pharmacokinetics

AMG-548 exhibits favorable oral pharmacokinetic properties in rodent and canine models, with species-dependent variations that are essential for in vivo experimental design [1]. In rats, the compound achieves an oral bioavailability (F) of 62% and an elimination half-life (t1/2) of 4.6 hours [1]. In dogs, the bioavailability is 47% with a longer half-life of 7.3 hours [1]. These PK parameters enable sustained systemic exposure following oral dosing in both species, supporting the compound's use in chronic disease models such as adjuvant-induced and collagen-induced arthritis [1][2].

Oral bioavailability Pharmacokinetics In vivo pharmacology Rodent models

JNK2/JNK3 Cross-Reactivity and Kinase Selectivity

Beyond its primary p38 MAPK targets, AMG-548 displays a defined pattern of off-target kinase inhibition that includes modest activity against c-Jun N-terminal kinase 2 (JNK2, Ki = 39 nM) and JNK3 (Ki = 61 nM) [1][2]. It shows substantially weaker inhibition of JNK1 (Ki = 11,480 nM) [2]. Across a broader kinase panel of 36 additional kinases, AMG-548 exhibits >1,000-fold selectivity relative to its p38α Ki, indicating a generally clean selectivity profile with specific, characterized exceptions [1]. This well-documented polypharmacology is essential for interpreting experimental outcomes, as JNK pathway modulation may contribute to the compound's biological effects in certain cellular contexts.

Kinase selectivity profiling JNK inhibition Off-target activity Polypharmacology

AMG-548 Research Applications


Wnt/β-Catenin and CK1δ/ε Studies

AMG-548 is uniquely suited for studies that require simultaneous p38α inhibition and Wnt/β-catenin pathway modulation. As demonstrated by Verkaar et al. [1], AMG-548 inhibits Wnt-3a-stimulated β-catenin signaling through off-target CK1δ/ε inhibition, a property not shared by the more selective p38 inhibitors VX-745 and SCIO-469. This makes AMG-548 the preferred tool compound for experiments designed to explore the intersection of p38 MAPK and Wnt signaling, or for situations where CK1δ/ε inhibition is an intended component of the pharmacological intervention. Researchers should note that this Wnt pathway effect is p38-independent and must be considered when interpreting p38-specific phenotypes.

Inflammatory Arthritis Models

AMG-548's well-characterized oral bioavailability in rats (F = 62%, t1/2 = 4.6 h) and its demonstrated efficacy in both acute and chronic arthritis models [1][2] establish it as a robust tool for in vivo inflammation research. The compound's ability to potently suppress LPS-stimulated TNFα and IL-1β production in whole blood (IC50 = 3 nM and 7 nM, respectively) [1] provides a direct pharmacodynamic link to its anti-arthritic effects. For studies utilizing adjuvant-induced or collagen-induced arthritis models in rats, AMG-548 offers predictable systemic exposure and a validated efficacy benchmark against which novel p38 inhibitors or anti-inflammatory agents can be compared.

p38α Isoform-Specific Cellular Assays

With a p38α Ki of 0.5 nM and >1,000-fold selectivity over p38γ (Ki = 2,600 nM) and p38δ (Ki = 4,100 nM) [1], AMG-548 is an excellent reagent for experiments requiring specific interrogation of p38α-dependent signaling while minimizing confounding contributions from p38γ and p38δ isoforms. The compound's broader selectivity profile, including modest JNK2/JNK3 inhibition (Ki = 39 nM and 61 nM, respectively) and >1,000-fold selectivity across a panel of 36 diverse kinases [1], is sufficiently documented to allow researchers to design appropriate control experiments. This makes AMG-548 particularly valuable for target validation studies and for benchmarking the selectivity of novel p38α inhibitors.

Comparative p38 Inhibitor Pharmacology

AMG-548's distinct off-target profile—specifically its CK1δ/ε cross-reactivity—makes it an essential comparator compound in studies designed to dissect the contributions of p38α inhibition versus off-target activities to observed biological outcomes. By using AMG-548 alongside more selective p38 inhibitors such as VX-745 or SCIO-469, researchers can experimentally decouple on-target (p38α) from off-target (CK1δ/ε) effects [1]. This comparative approach is critical for accurately attributing phenotypic changes in complex cellular or in vivo systems and for evaluating the selectivity of next-generation p38 inhibitors.

Technical Documentation Hub

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39 linked technical documents
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